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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For researchers, scientists, and drug development professionals, the specificity of secondary

antibodies is paramount for generating reliable and reproducible data in immunoassays. This

guide provides an objective comparison of the performance of Atto 390 labeled secondary

antibodies against common alternatives, with a focus on minimizing cross-reactivity. While

direct comparative cross-reactivity data is often application-specific, this guide offers supporting

data on the photophysical properties of Atto 390 that contribute to high signal-to-noise ratios

and provides a detailed protocol for researchers to assess cross-reactivity in their own

experimental context.

Understanding Secondary Antibody Cross-
Reactivity
Cross-reactivity in the context of secondary antibodies refers to the undesirable binding of a

secondary antibody to immunoglobulins (IgGs) from species other than the host species of the

primary antibody.[1][2] This non-specific binding is a primary source of background signal,

which can obscure the target signal and lead to misinterpretation of results.[3] To mitigate this,

manufacturers often employ a process called cross-adsorption, where the secondary antibody

is purified by removing antibodies that bind to IgGs from common species.[1][2]

Atto 390: A High-Performance Fluorophore for Low-
Background Applications
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Atto 390 is a fluorescent dye characterized by its high fluorescence quantum yield, excellent

photostability, and a large Stokes shift. These properties make it an attractive choice for

sensitive immunofluorescence applications where minimizing background and maximizing

signal is critical. A high quantum yield translates to a brighter signal, while good photostability

allows for longer exposure times and more robust imaging. The large Stokes shift helps in

reducing the spectral overlap between excitation and emission light, further contributing to a

better signal-to-noise ratio.

While specific cross-reactivity is determined by the antibody's purification, the inherent

brightness of Atto 390 can allow for the use of more dilute antibody concentrations, which can,

in turn, reduce the potential for non-specific binding and background.

Comparative Analysis of Atto 390 and Alternatives
The selection of a fluorophore for a secondary antibody depends on various factors, including

the instrumentation available and the specifics of the experimental design. Atto 390 is often

compared to other blue-emitting fluorophores like Alexa Fluor 350. While direct, quantitative

cross-reactivity data is scarce in the literature, a comparison of their key photophysical

properties can guide selection.

Property Atto 390 Alexa Fluor 350 DyLight 350

Excitation Max (nm) 390 346 353

Emission Max (nm) 479 442 432

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
24,000 19,000 15,000

Quantum Yield 0.90 Not specified Not specified

Brightness (Ext. Coeff.

x QY)
21,600 - -

Photostability Good Good Good

Data compiled from various manufacturer and supplier datasheets. Brightness is a relative

measure and can be influenced by the experimental environment.
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As the table indicates, Atto 390 exhibits a high molar extinction coefficient and an excellent

quantum yield, resulting in superior brightness. This allows for a stronger signal from the target,

which can be particularly advantageous when dealing with low-abundance proteins.

Experimental Protocols
To ensure the specificity of any secondary antibody in your experimental setup, it is crucial to

perform a cross-reactivity test. A dot blot assay is a simple and effective method for this

purpose.

Dot Blot Protocol for Assessing Secondary Antibody
Cross-Reactivity
This protocol allows for the direct assessment of a secondary antibody's binding to various

immunoglobulins.

Materials:

Nitrocellulose or PVDF membrane

Purified immunoglobulins (IgGs) from various species (e.g., mouse, rat, rabbit, goat, human,

bovine) at 1 mg/mL

Phosphate-Buffered Saline (PBS)

Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS with 0.1% Tween-20 (PBST))

Atto 390 labeled secondary antibody (and other secondary antibodies for comparison)

Wash Buffer (PBST)

Fluorescence imaging system

Procedure:

Spotting IgGs: On a clean, dry nitrocellulose or PVDF membrane, spot 1 µL of each purified

IgG solution onto distinct, labeled locations. Allow the spots to air dry completely.
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Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with

gentle agitation to block non-specific binding sites.

Secondary Antibody Incubation: Dilute the Atto 390 labeled secondary antibody (and other

comparative antibodies in separate experiments) to its recommended working concentration

in Blocking Buffer. Incubate the membrane in the antibody solution for 1 hour at room

temperature with gentle agitation.

Washing: Wash the membrane three times for 5 minutes each with Wash Buffer to remove

unbound secondary antibodies.

Imaging: Image the membrane using a fluorescence imaging system equipped with the

appropriate excitation and emission filters for Atto 390 (Excitation: ~390 nm, Emission: ~479

nm).

Analysis: Quantify the fluorescence intensity of each spot. A high signal on the target IgG

spot and minimal signal on other IgG spots indicate low cross-reactivity.

Visualizing Experimental Workflows
Dot Blot Workflow for Cross-Reactivity Testing
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Dot Blot Workflow for Secondary Antibody Cross-Reactivity

Membrane Preparation

Assay

Analysis
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Air dry the membrane
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Caption: Workflow for assessing secondary antibody cross-reactivity using a dot blot assay.
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Hypothetical Signaling Pathway for
Immunofluorescence Application

Hypothetical Signaling Pathway Visualization
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Caption: Visualization of a primary and Atto 390 secondary antibody detecting a cell surface

receptor.

Conclusion
While no secondary antibody is entirely free from non-specific binding, selecting a highly cross-

adsorbed antibody conjugated to a bright and photostable fluorophore like Atto 390 can
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significantly improve the quality of immunofluorescence data. The superior brightness of Atto

390 may allow for lower antibody concentrations, thereby reducing background and enhancing

the signal-to-noise ratio. However, it is imperative for researchers to validate the specificity of

their secondary antibodies within their specific experimental context using a straightforward

method like the dot blot assay described here. This due diligence is a critical step in generating

accurate and reproducible results in immunoassays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

